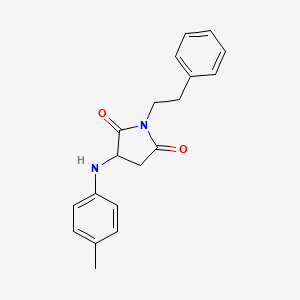
N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide is a useful research compound. Its molecular formula is C19H30N2O and its molecular weight is 302.462. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tetrahydroisoquinoline Synthesis
Lateral Lithiation and Electrophile Reactions : Lithiation of related compounds, such as N'-(2-methylbenzyl)-N,N-dimethylurea and N-(2-methylbenzyl)pivalamide, followed by reactions with various electrophiles, has been utilized to yield side-chain substituted derivatives. Dehydration of these products can produce tetrahydroisoquinolines, showcasing a method for synthesizing structurally diverse tetrahydroisoquinoline compounds (Smith et al., 2010).
Metal-Free Synthesis of 3-Arylquinolin-2-ones : A metal-free approach utilizing phenyliodine bis(trifluoroacetate) (PIFA) mediates oxidative C-C bond formation alongside a 1,2-aryl migration to assemble a variety of 3-arylquinolin-2-one compounds. This method highlights the potential for efficient, metal-free synthesis routes for quinoline derivatives (Le‐Ping Liu et al., 2013).
Pharmacological Potential
Dopamine Agonist Properties : Certain N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated for their dopamine-like activity, indicating their potential use in therapeutic agents targeting the dopamine system (Jacob et al., 1981).
Synthetic Methodologies
Intramolecular Functionalization : The intramolecular palladium-catalyzed functionalization of cyclopropyl α-amino acid-derived benzamides represents a method for accessing ethyl 1,2,3,4-tetrahydroisoquinolone-3-carboxylates, showcasing the versatility of these compounds in complex organic synthesis (Ladd et al., 2016).
EPC-Synthesis : The diastereoselective alkylation at the 1-position of phenylalanine-derived precursors demonstrates a pathway to tetrahydroisoquinolines and the synthesis of the alkaloid (+)-corlumine, further highlighting the application of these compounds in the synthesis of complex natural products (Huber & Seebach, 1987).
Novel Synthetic Approaches
Synthesis of 3-Aminoquinolines : Demonstrating the utility of ethyl N-pivaloyl-3-aminocrotonate in the synthesis of 3-aminoquinoline derivatives, this method emphasizes the adaptability of pivalamide derivatives in constructing quinoline scaffolds with potential pharmaceutical applications (Bujok et al., 2010).
Properties
IUPAC Name |
2,2-dimethyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-5-12-21-13-6-7-16-14-15(8-9-17(16)21)10-11-20-18(22)19(2,3)4/h8-9,14H,5-7,10-13H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWORQRSTAJSNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(azepan-1-yl)-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide](/img/structure/B2543386.png)
![2-(4-(4-((3-chlorophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2543388.png)
![4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2543389.png)
![N-(2,5-diaza-2-(2-(2-fluorophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(11),5,7(8),9-tetraen-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanamide](/img/structure/B2543391.png)
![3-Amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2543393.png)



![2-Ethyl-1-hydrazinyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2543401.png)


![Methyl 2-{[({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/no-structure.png)
![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2543406.png)

